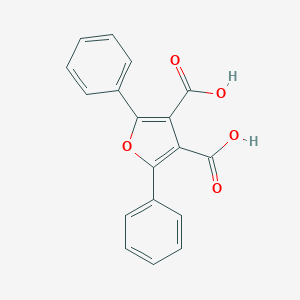

2,5-Diphenylfuran-3,4-dicarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Diphenylfuran-3,4-dicarboxylic acid is an organic compound belonging to the class of 2,5-diphenylfurans. These compounds are characterized by a furan ring substituted with phenyl groups at the 2- and 5-positions. The chemical formula of this compound is C18H12O5, and it has a molecular weight of 308.28 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenylfuran-3,4-dicarboxylic acid typically involves the condensation of 1,2-carbonyl compounds such as glyoxal trimer dihydrate, diethyl oxalate, or benzil with dimethyl diglycolate. This reaction is carried out in cyclohexane in the presence of potassium hydroxide (KOH) and requires refluxing for 6 to 8 hours. The yields of this reaction range from 73.4% to 98.6% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

化学反应分析

Types of Reactions

2,5-Diphenylfuran-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Chemical Properties and Structure

DPFDC has the molecular formula C18H12O5 and features two phenyl groups attached to a furan ring with carboxylic acid functional groups at the 3 and 4 positions. This structure contributes to its reactivity and versatility in synthetic chemistry.

Drug Development

DPFDC has been identified as a compound with potential pharmaceutical applications. Its derivatives can be synthesized for use in drug development, particularly in creating compounds that target specific biological pathways. For instance, studies have shown that derivatives of furan-2,5-dicarboxylic acid can exhibit biological activity relevant to medicinal chemistry .

Antimicrobial Activity

Research indicates that compounds derived from DPFDC may possess antimicrobial properties. The furan ring system is known for its ability to form reactive intermediates, which can interact with biological macromolecules, potentially leading to antimicrobial effects .

Synthesis of Bio-based Polymers

DPFDC serves as a precursor for synthesizing bio-based polyesters. The development of furan-based polymers is gaining attention due to their biodegradability and sustainability compared to traditional petroleum-based plastics . These polymers can be utilized in various applications ranging from packaging materials to biomedical devices.

Organogelators

Recent studies have explored the use of DPFDC in developing organogelators. These gelators can self-assemble into fibrillar networks stabilized by hydrogen bonding, allowing for the formation of gels from apolar liquids. Such materials have potential applications in cosmetics, food products, and pharmaceuticals where controlled release of active ingredients is desired .

Synthetic Intermediates

DPFDC can be employed as a building block in organic synthesis. Its functional groups allow for various chemical transformations, including acylation reactions that lead to more complex structures used in drug discovery and material science . The ability to modify the furan and phenyl moieties opens avenues for creating new compounds with tailored properties.

Case Study 1: Development of Organogelators

In a recent study published in Soft Matter, researchers successfully synthesized organogelators based on DPFDC that demonstrated excellent gelation properties across a range of non-polar solvents. The study highlighted the versatility of DPFDC as a gelator and its potential applications in food and pharmaceutical industries where gelation is crucial for product formulation .

Case Study 2: Antimicrobial Properties Exploration

A study investigating the antimicrobial properties of DPFDC derivatives revealed promising results against various bacterial strains. The research focused on the mechanism of action involving the disruption of bacterial cell membranes by reactive intermediates formed during metabolic processes . This finding underscores the potential of DPFDC in developing new antimicrobial agents.

作用机制

The mechanism of action of 2,5-Diphenylfuran-3,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit metallo-beta-lactamase enzymes, which are involved in antibiotic resistance. The compound’s structure allows it to bind to the active site of these enzymes, thereby preventing their activity .

相似化合物的比较

Similar Compounds

Furan-2,5-dicarboxylic acid: A bio-based platform chemical used in the synthesis of polyesters.

3,4-Dihydroxyfuran-2,5-dicarboxylic acid: Another derivative with different functional groups.

Uniqueness

2,5-Diphenylfuran-3,4-dicarboxylic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its ability to inhibit metallo-beta-lactamase enzymes sets it apart from other similar compounds .

生物活性

2,5-Diphenylfuran-3,4-dicarboxylic acid (DPFDC) is an organic compound belonging to the class of diphenylfurans, characterized by its unique structure that includes two phenyl groups and two carboxylic acid functionalities. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry.

- Chemical Formula : C₁₈H₁₂O₅

- Molecular Weight : 308.2849 g/mol

- Structure : The compound features a furan ring with two phenyl substituents and two carboxylic acid groups, which may influence its solubility and reactivity.

Antimicrobial Properties

Recent studies have indicated that DPFDC exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that DPFDC demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

DPFDC has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

- Research Findings : In vitro studies revealed that DPFDC reduced the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a mechanism for its anti-inflammatory activity .

Cytotoxicity and Cancer Research

The cytotoxic effects of DPFDC have been explored in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

- Findings : A study assessing the cytotoxicity of DPFDC on human breast cancer cells (MCF-7) showed an IC50 value of 25 µM, indicating significant potential for further investigation .

Pharmacokinetics

Understanding the pharmacokinetic profile of DPFDC is crucial for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion.

| Property | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| CYP450 Interaction | Non-substrate |

| Toxicity (Rat LD50) | 2.79 g/kg |

These properties suggest that DPFDC is likely to be well absorbed in the gastrointestinal tract and could potentially cross the blood-brain barrier, which is advantageous for treating central nervous system disorders .

Safety and Toxicology

Toxicological assessments indicate that DPFDC is non-carcinogenic and exhibits low toxicity levels in acute studies. The Ames test results show no mutagenic effects, supporting its safety profile for further development .

属性

CAS 编号 |

19799-49-6 |

|---|---|

分子式 |

C18H12O5 |

分子量 |

308.3 g/mol |

IUPAC 名称 |

2,5-diphenylfuran-3,4-dicarboxylic acid |

InChI |

InChI=1S/C18H12O5/c19-17(20)13-14(18(21)22)16(12-9-5-2-6-10-12)23-15(13)11-7-3-1-4-8-11/h1-10H,(H,19,20)(H,21,22) |

InChI 键 |

QPKYPOMZPFDBEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=C(O2)C3=CC=CC=C3)C(=O)O)C(=O)O |

规范 SMILES |

C1=CC=C(C=C1)C2=C(C(=C(O2)C3=CC=CC=C3)C(=O)O)C(=O)O |

Key on ui other cas no. |

19799-49-6 |

同义词 |

2,5-diphenylfuran-3,4-dicarboxylic acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。